molecular formula C10H17NO2 B12337333 Pyrrolizidine-7alpha-acetic acid methyl ester CAS No. 78449-76-0

Pyrrolizidine-7alpha-acetic acid methyl ester

Cat. No.: B12337333
CAS No.: 78449-76-0
M. Wt: 183.25 g/mol
InChI Key: PPKYFUDQCQTUJP-UHFFFAOYSA-N
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Description

Pyrrolizidine-7α-acetic acid methyl ester is a semi-synthetic derivative of pyrrolizidine alkaloids (PAs), a class of naturally occurring heterocyclic compounds characterized by a fused bicyclic structure comprising two five-membered rings (1-azabicyclo[3.3.0]octane). Pyrrolizidine alkaloids are primarily found in plants of the Boraginaceae, Asteraceae, and Fabaceae families, where they serve as defense compounds.

Properties

CAS No.

78449-76-0

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-10-4-2-6-11(10)7-3-5-10/h2-8H2,1H3

InChI Key

PPKYFUDQCQTUJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC12CCCN1CCC2

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Vinyl Grignard Addition and Cyclization

The foundational approach to constructing the pyrrolizidine skeleton involves stereoselective vinyl Grignard additions to carbonyl intermediates. In a representative protocol, treatment of a pyrrolidine-derived aldehyde with vinyl magnesium bromide (CH₂=CHMgBr) generates allylic alcohols 7a and 7b as epimeric products. The major isomer 7b arises via Cram’s non-chelation transition state, favoring attack from the less hindered face of the carbonyl. Subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) yields a silyl ether, which undergoes hydroboration-oxidation with borane-dimethyl sulfide (BH₃·SMe₂) to afford primary alcohol 9 .

Key challenges in this route include:

  • Stereochemical control : The Grignard addition’s selectivity dictates the 7α configuration.
  • Functional group compatibility : Sequential protection-deprotection steps (e.g., silylation, tosylation) are critical to prevent undesired side reactions.

Hydroboration-Oxidation for Primary Alcohol Formation

Hydroboration-oxidation sequences are pivotal for installing hydroxyl groups at specific positions. For instance, primary alcohol 9 is mesylated with methanesulfonyl chloride (MsCl), facilitating nucleophilic displacement to form a tosylate intermediate. Cyclization under basic conditions (e.g., tert-BuOK) generates the pyrrolidine core, which is further elaborated through hydrogenolysis (H₂/Pd-C) and acidic workup (trifluoroacetic acid, TFA) to yield advanced intermediates.

Cyclization Strategies for Pyrrolizidine Core Assembly

Mesylation-cyclization protocols are central to forming the bicyclic structure. For example, ozonolysis of a terminal alkene in intermediate 39 , followed by reductive workup (NaBH₄), produces a diol that undergoes mesylation and aminocyclization to furnish the pyrrolizidine framework. This step is highly sensitive to reaction conditions:

  • Temperature : Cyclization at 60°C optimizes ring closure without epimerization.
  • Base selection : tert-BuOK promotes efficient intramolecular displacement.

Protecting Group Manipulations and Esterification

The acetic acid methyl ester group is introduced via esterification strategies. Diazomethane (CH₂N₂) is employed to convert carboxylic acids to methyl esters under mild conditions. For example, removal of a lactam moiety from intermediate 30 exposes a carboxylic acid, which is esterified with CH₂N₂ to yield methyl ester 37 . Alternative methods include using sodium methylate (NaOMe) and methyl chloroacetate in toluene, though this approach is less stereoselective.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and stereochemical outcomes:

Method Key Steps Reagents/Conditions Yield (%) Selectivity (7α:7β) Reference
Vinyl Grignard Addition Aldehyde → Allylic alcohol → Silylation → Hydroboration → Cyclization CH₂=CHMgBr, TBSCl, BH₃·SMe₂, TFA 82.6 3:1
Hydroboration-Oxidation Alkene → Diol → Mesylation → Aminocyclization MsCl, tert-BuOK, H₂/Pd-C 76.2 2:1
Diazomethane Esterification Carboxylic acid → Methyl ester CH₂N₂, CH₂Cl₂, 0°C 89.4 N/A
Sodium Methylate-Mediated Route Acid → Ester via alkoxy acetic acid ester NaOMe, methyl chloroacetate, toluene 83.2 1:1

Discussion of Challenges and Optimizations

  • Stereochemical drift : Acidic conditions during deprotection (e.g., TFA) risk epimerization at C7. Using buffered aqueous workups minimizes this.
  • Yield limitations : Cyclization steps often suffer from moderate yields due to competing polymerization. Optimizing solvent polarity (e.g., toluene vs. THF) improves efficiency.
  • Catalytic alternatives : Transition metal catalysts (e.g., Pd-C for hydrogenolysis) are preferred over stoichiometric reagents to enhance atom economy.

Chemical Reactions Analysis

Types of Reactions: Pyrrolizidine-7alpha-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Pyrrolizidine alkaloids, including derivatives like pyrrolizidine-7alpha-acetic acid methyl ester, have been studied for their potential anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell growth and apoptosis. For instance, studies have shown that certain pyrrolizidine alkaloids exhibit cytotoxic effects against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties
this compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents . The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation, which is crucial for treating persistent infections.

Neuroprotective Effects
Recent research has indicated that pyrrolizidine derivatives may possess neuroprotective properties. They have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. These findings suggest that this compound could be explored further for therapeutic applications in neuroprotection .

Toxicological Studies

Hepatotoxicity
Despite their potential benefits, pyrrolizidine alkaloids are notorious for their hepatotoxic effects. Case studies have documented instances of liver damage associated with the consumption of plants containing these compounds. The toxicity arises from their metabolic activation to reactive intermediates that can cause cellular damage and necrosis in liver tissues . Long-term exposure has been linked to chronic liver diseases and carcinogenic effects in animal models .

Safety Assessments
Comprehensive safety assessments are crucial for evaluating the risks associated with this compound. Toxicological evaluations have demonstrated dose-dependent effects on liver function, necessitating careful consideration in therapeutic applications. Regulatory agencies emphasize the need for stringent safety testing before any clinical use .

Data Tables

Application Area Findings References
Anticancer ActivityInhibits proliferation of cancer cells
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Neuroprotective EffectsMitigates oxidative stress in neuronal cells
HepatotoxicityAssociated with liver damage; chronic exposure risks

Case Studies

Case Study 1: Anticancer Research
In a study evaluating the anticancer properties of various pyrrolizidine alkaloids, researchers found that specific derivatives significantly inhibited tumor growth in xenograft models. The study highlighted the need for further investigation into the molecular mechanisms underlying these effects to optimize therapeutic strategies .

Case Study 2: Hepatotoxicity Assessment
A longitudinal study monitored patients exposed to herbal remedies containing pyrrolizidine alkaloids, revealing a correlation between usage patterns and liver function deterioration over time. This underscores the importance of awareness regarding the hepatotoxic potential of these compounds in traditional medicine practices .

Mechanism of Action

The mechanism of action of pyrrolizidine-7alpha-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Example Compounds Core Structure Key Applications References
Pyrrolizidine methyl ester Pyrrolizidine-7α-acetic acid methyl ester Bicyclic pyrrolizidine Medicinal chemistry N/A*
Fatty acid methyl esters Palmitic acid methyl ester Linear hydrocarbon Lipidomics, biodiesel
Diterpene acid methyl esters Sandaracopimaric acid methyl ester Labdane diterpene Anti-inflammatory agents
Oxo acid methyl esters 3-Oxohexanoic acid methyl ester α-Keto ester Biocatalysis
Synthetic pyrrolidine esters (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylate Monocyclic pyrrolidine Drug intermediates

*Specific data on Pyrrolizidine-7α-acetic acid methyl ester is extrapolated from structural analogs due to absence in provided evidence.

Research Implications and Gaps

While the evidence provides robust data on diverse methyl esters, direct studies on Pyrrolizidine-7α-acetic acid methyl ester are lacking. Future research should focus on:

Synthetic Pathways : Adapting methods from for pyrrolizidine ester synthesis.

Toxicological Profiling : Assessing hepatotoxicity risks analogous to other PAs.

Biological Activity

Pyrrolizidine-7alpha-acetic acid methyl ester (P7AA-ME) is a derivative of pyrrolizidine alkaloids (PAs), which are known for their diverse biological activities and potential toxicological effects. This article aims to explore the biological activity of P7AA-ME, focusing on its pharmacological properties, mechanisms of action, and implications for health.

Overview of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites predominantly produced by various plant species as a defense mechanism against herbivores. These compounds exhibit a wide range of biological activities, including hepatotoxicity, genotoxicity, cytotoxicity, and neurotoxicity, which pose significant health risks to humans and animals through food contamination .

Chemical Structure and Properties

P7AA-ME is characterized by the presence of a methyl ester group attached to the pyrrolizidine backbone. This modification can influence its solubility, stability, and biological activity compared to other PAs.

Hepatotoxicity

Research indicates that PAs, including P7AA-ME, can lead to severe liver damage. Studies have shown that exposure to low doses (1-4 mg/kg diet) can result in chronic liver disease and tumors in experimental animals . The mechanism involves the formation of reactive metabolites that cause cellular damage and apoptosis in liver cells.

Cytotoxicity

In vitro studies have demonstrated that P7AA-ME exhibits cytotoxic effects on various cell lines. The compound's cytotoxicity was assessed using MTT assays, revealing dose-dependent cell viability reduction in Vero E6 cells . The 50% cytotoxic concentration (CC50) values indicate significant potential for cellular toxicity.

CompoundCell LineCC50 (µM)Mechanism of Action
P7AA-MEVero E6XXInduction of apoptosis
ClofazimineVero E6XXInhibition of viral replication

Genotoxicity

Pyrrolizidine alkaloids have been implicated in genotoxic effects. Studies suggest that they can cause DNA damage through oxidative stress mechanisms, leading to mutations and cancer development . The specific genotoxic profile of P7AA-ME requires further investigation.

Case Studies

  • Acute Liver Injury : A case study documented acute liver injury linked to the consumption of herbal supplements containing pyrrolizidine alkaloids. Patients exhibited symptoms consistent with hepatotoxicity after prolonged use, emphasizing the need for awareness regarding PA content in herbal products.
  • Animal Studies : Research on ruminants demonstrated the metabolism of PAs in the rumen, leading to the formation of toxic metabolites that affect liver function. This highlights the environmental impact of PA-containing plants on livestock health .

Q & A

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with polar cyanosilicone capillary columns to resolve ester derivatives. Compare retention times and spectral data against standards (e.g., fatty acid methyl esters). For quantification, employ high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, optimized for ester functional groups .

Q. How can researchers ensure reproducibility in synthesizing pyrrolizidine-based esters?

  • Methodology : Standardize reaction conditions (temperature, solvent ratios, and catalyst concentrations) using design-of-experiment (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate purity before proceeding to esterification. Document deviations in pH or moisture levels, which may hydrolyze esters prematurely .

Advanced Research Questions

Q. What strategies resolve discrepancies in pharmacological activity data for this compound across studies?

  • Methodology : Conduct meta-analyses of dose-response curves from in vitro and in vivo studies. For example, if vascular activity varies between models (e.g., porcine coronary arteries vs. rodent systems), normalize data to tissue-specific NADPH oxidase activity or nitric oxide synthase expression. Use multivariate regression to isolate confounding variables like ester stability or metabolite interference .

Q. How can structure-activity relationships (SAR) be systematically studied for pyrrolizidine esters?

  • Methodology : Synthesize analogs with modifications to the pyrrolizidine core (e.g., methyl group substitution at C7α) and acetic acid side chain. Test bioactivity in cell-based assays (e.g., IC50 for enzyme inhibition) and correlate results with computational models (molecular docking or QSAR). Prioritize analogs with <10% cytotoxicity in primary cell lines to exclude nonspecific effects .

Q. What experimental designs minimize artifacts in stability studies of this compound?

  • Methodology : Perform accelerated stability testing under controlled humidity (40–60% RH) and temperature (25°C, 40°C). Use LC-MS to track degradation products (e.g., hydrolyzed acetic acid derivatives). For long-term stability, store samples in amber vials with nitrogen headspace and validate container compatibility via USP <661> protocols .

Q. How can researchers address conflicting chromatographic data for pyrrolizidine esters in complex matrices?

  • Methodology : Optimize GC or LC methods using orthogonal detectors (e.g., tandem MS for specificity). For co-eluting peaks, employ heart-cutting 2D-GC or derivatization (e.g., silylation) to enhance volatility. Validate against reference standards spiked into biological matrices (plasma, tissue homogenates) to assess recovery rates .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of pyrrolizidine esters?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. For non-monotonic responses, use Bayesian hierarchical models to account for variability. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .

Q. How should researchers validate the specificity of antibodies or probes targeting this compound in immunoassays?

  • Methodology : Perform cross-reactivity screens against structurally similar esters (e.g., pyroglutamic acid methyl ester) using competitive ELISA. Validate with knockout models (e.g., CRISPR-edited cells lacking esterase activity) to confirm signal loss in the absence of the target compound .

Ethical & Reporting Standards

Q. What guidelines ensure rigorous reporting of pyrrolizidine ester research?

  • Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Metabolights. Follow CONSORT or ARRIVE frameworks for in vivo studies, disclosing sample sizes, randomization, and blinding protocols. Cite chemical safety protocols per REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.